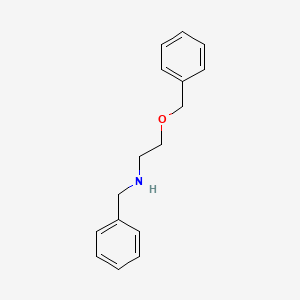

1-Benzylamino-2-benzyloxyethane

Description

1-Benzylamino-2-benzyloxyethane (CAS: 38336-06-0) is a benzene-derived organic compound featuring both benzylamino (-NH-CH₂-C₆H₅) and benzyloxy (-O-CH₂-C₆H₅) functional groups on adjacent carbon atoms within an ethane backbone. While the provided evidence confirms its regulatory identification and CAS number , detailed data on its synthesis, physical properties (e.g., melting point, boiling point), or applications are absent in the referenced sources.

Properties

CAS No. |

38336-06-0 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-benzyl-2-phenylmethoxyethanamine |

InChI |

InChI=1S/C16H19NO/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

InChI Key |

FOZFIVVHHMNJMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzylamino-2-benzyloxyethane with analogous benzene derivatives, emphasizing functional groups and structural features derived from the provided evidence:

Key Observations:

Functional Group Diversity: Unlike ester- or thiol-containing analogs (e.g., phenyl benzoate, benzenethiol), this compound combines ether and amine groups, enabling dual reactivity (e.g., hydrogen bonding via amine, hydrophobicity via benzyloxy) .

Structural Complexity : The compound’s ethane backbone with bulky benzyl groups may reduce solubility in polar solvents compared to simpler analogs like methyl benzoate .

Preparation Methods

Phase-Transfer Catalyzed Benzyloxy Group Introduction

The etherification of ethylene glycol derivatives represents a critical step in constructing the benzyloxy moiety. A patented method for synthesizing 1,2-di(o-nitrophenoxy)ethane demonstrates the utility of phase-transfer catalysts (e.g., dodecyl trimethyl ammonium chloride) in mediating nucleophilic substitution between o-nitrochlorobenzene and ethylene glycol. Under optimized conditions (60–66°C, 12 hours, Na₂CO₃/NaOH), this approach achieves 92.1% yield for the intermediate 1,2-(o-nitrophenoxy)ethane. Adapting this protocol to 1-benzylamino-2-benzyloxyethane would involve substituting o-nitrochlorobenzene with benzyl chloride and ethylene glycol with a pre-functionalized amine-alcohol precursor.

Key variables affecting yield include:

Benzylamine Incorporation via Nucleophilic Substitution

Introducing the benzylamino group necessitates careful protection-deprotection strategies to avoid undesired side reactions. The Royal Society of Chemistry’s oxidative coupling method, employing caesium carbonate and iodine in acetonitrile, enables the conversion of secondary amines to imines. For this compound, this could involve:

-

Protecting the hydroxyl group of ethanolamine as a benzyl ether.

-

Reacting the protected intermediate with benzyl bromide under basic conditions.

This three-step sequence mirrors procedures used for synthesizing N-benzylidene-1-phenylethanamine, where Cs₂CO₃ promotes efficient C–N bond formation.

Reductive Amination Pathways

Hydrazine Hydrate–Mediated Reduction

The reduction of nitro intermediates to amines is a cornerstone of industrial synthesis. In the patent CN101863781A, hydrazine hydrate reduces 1,2-(o-nitrophenoxy)ethane to 1,2-di(o-aminophenoxy)ethane with 88.5–93.7% yield. Adapting this to this compound would require:

-

Nitration of the benzyloxy precursor.

-

Reduction using hydrazine hydrate in methanol or ethanol.

Critical parameters include:

-

Catalyst composition : Iron(III) chloride–activated carbon (1:3.75 wt%) enhances reduction efficiency.

-

Solvent polarity : Methanol outperforms ethanol in minimizing byproducts.

Catalytic Coupling Approaches

Cs₂CO₃–I₂ Oxidative Coupling

The RSC protocol for synthesizing (E)-N-benzylidene-1-phenylethanamine highlights the role of Cs₂CO₃ and iodine in mediating amine-to-imine conversions. For this compound, this method could be applied to couple benzylamine with a benzyloxyethyl iodide intermediate. Reaction conditions include:

-

Solvent system : Acetonitrile/water (5:1) balances reactivity and solubility.

-

Stoichiometry : A 3:1 Cs₂CO₃-to-amine ratio ensures complete deprotonation.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Industrial vs. Academic Optimization Strategies

Scalability and Cost Efficiency

Industrial protocols prioritize inexpensive catalysts (e.g., Na₂CO₃) and solvents (methanol), whereas academic methods favor selectivity through specialized reagents like Cs₂CO₃. The patent’s phase-transfer system reduces reaction times by 40% compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.